molecular formula C25H30N2O5S B3004419 N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal CAS No. 1026493-36-6

N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal

Cat. No. B3004419
CAS RN: 1026493-36-6
M. Wt: 470.58
InChI Key: INLZQFSSFNKLKQ-FQEVSTJZSA-N
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Description

Synthesis Analysis

The synthesis of complex amino acids and their derivatives, such as N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal, involves multi-step organic reactions that build up the desired molecular structure. In one study, enantiopure N-(BOC)amino acids were synthesized through a sequence that included alkylation, stereoselective allylation, regioselective olefin hydroboration, selective primary alcohol protection, oxidation, reductive amination, lactam cyclization, and isolation by silyl ether protection . Another approach for synthesizing N-sulfonyl β-amino acids started from Boc protected methanesulfonamide and terminal epoxides, with a key step being a zinc-mediated allylation of cyclic N-sulfonyl imines .

Molecular Structure Analysis

The molecular structure of N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal is characterized by the presence of a Boc-protected amino group, a sulfonyl group attached to an indole moiety, and a propanal segment. The stereochemistry of the amino acid is crucial for its biological activity and is often achieved through enantioselective synthesis methods. The indole structure is a common motif in natural products and pharmaceuticals, contributing to the molecule's potential interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of N-Boc-protected amino acids and related compounds is diverse. For instance, N-Boc-L-proline derivatives have been used as organocatalysts in asymmetric α-amination reactions, followed by in situ reduction to form N-aminooxazolidinones . Additionally, resin-bound sulfonyl azides have been activated for the preparation of N-acyl sulfonamide linkers, which are useful in solid-phase peptide synthesis . In the context of asymmetric Mannich reactions, axially chiral amino sulfonamides have been employed to suppress side reactions and improve stereoselectivity when reacting with N-Boc-protected imines and aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected amino acid derivatives are influenced by their functional groups. The Boc group provides steric bulk and protects the amino group during synthesis, making it easier to handle and modify the molecule without affecting the amino functionality . The sulfonyl group increases the molecule's polarity and can improve solubility in polar solvents, which is beneficial for subsequent reactions . The presence of an indole ring can contribute to the molecule's aromaticity and potential interactions with aromatic residues in biological systems .

Scientific Research Applications

Peptide Synthesis and Modification

  • N-Boc protected amino acids are utilized in peptide synthesis. They provide a convenient linker for solid-phase peptide synthesis, enabling chemoselective conjugation or ligation reactions (Merkx, van Haren, Rijkers, & Liskamp, 2007).

Stereochemistry and Drug Development

  • Synthesis of enantiomerically pure, mesityl-substituted amino acids, achieved via asymmetric epoxidation, is significant for drug development. These compounds exhibit strong rotational restriction, aiding in the design of specific drug molecules (Medina, Moyano, Pericàs, & Riera, 2000).

Neuroexcitant Synthesis

  • N-Boc protected amino acids serve as precursors for synthesizing neuroexcitants like kainoid amino acids. The radical addition and rearrangement processes involved are key steps in creating these neuroactive compounds (Hodgson, Hachisu, & Andrews, 2005).

Synthesis of Constrained Peptide Mimics

  • These compounds are instrumental in synthesizing constrained peptide backbone mimics. They offer a means to study peptide structure and function by providing rigid, bioactive compounds (Feng & Lubell, 2001).

Generation of Amino Acid Derivatives

  • N-Boc protected amino acids are crucial for generating a variety of amino acid derivatives, including anti-α-amino epoxides, useful in synthesizing protease inhibitors (Wang & Nugent, 2006).

Heterocyclic Compound Synthesis

Creation of Non-Protein Amino Acids

  • They are used to synthesize optically pure non-protein α-amino acids in both L and D configurations, expanding the repertoire of amino acids available for peptide synthesis (Sasaki, Hashimoto, & Potier, 1987).

Asymmetric Organic Synthesis

  • N-Boc protected amino acids play a role in asymmetric synthesis, such as in the Mannich reaction, highlighting their utility in creating chiral compounds (Kano, Yamaguchi, & Maruoka, 2009).

properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c1-16-11-17(2)23(18(3)12-16)33(30,31)27-14-19(21-9-7-8-10-22(21)27)13-20(15-28)26-24(29)32-25(4,5)6/h7-12,14-15,20H,13H2,1-6H3,(H,26,29)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLZQFSSFNKLKQ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C=O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C=O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal

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